2,3,5-Trifluoro-L-Phenylalanine

描述

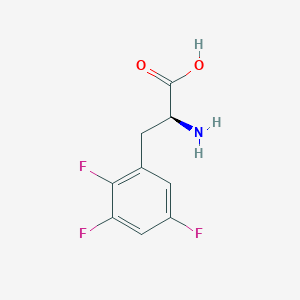

2,3,5-Trifluoro-L-Phenylalanine is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,3,5-Trifluoro-L-Phenylalanine (TFPhe) is a fluorinated derivative of the amino acid phenylalanine, which has garnered attention in biochemical research due to its unique properties. The introduction of fluorine atoms alters the physicochemical characteristics of the compound, potentially impacting its biological activity. This article reviews the biological activity of TFPhe, highlighting its effects on protein synthesis, cell viability, and potential therapeutic applications.

TFPhe is characterized by three fluorine substituents at positions 2, 3, and 5 of the phenylalanine side chain. This modification enhances its hydrophobicity and alters its electronic properties, which can influence interactions with proteins and other biomolecules.

Protein Synthesis

Recent studies have demonstrated that TFPhe can be incorporated into proteins through engineered tRNA systems. For instance, a study showed that the site-specific incorporation of TFPhe into proteins in HEK293 cells resulted in successful expression of functional proteins. The efficiency of incorporation was influenced by the position and number of fluorine substitutions on the phenylalanine residue .

Table 1: Incorporation Efficiency of Fluorinated Phenylalanines

| Compound | Incorporation Efficiency (%) | Cell Type |

|---|---|---|

| 2-Mono F-Phe | 45 | HEK293 |

| 2,3-F-Phe | 55 | HEK293 |

| 2,3,5-F-Phe (TFPhe) | 70 | HEK293 |

Cell Viability

The cytotoxicity of TFPhe has been investigated in various cancer cell lines. In vitro assays indicated that TFPhe exhibited significant cytotoxic effects against human melanoma cells (MDA-MB-435) and adenocarcinomic cells (A549) with IC50 values ranging from 5 to 10 µM .

Table 2: Cytotoxicity Studies of TFPhe

The mechanism behind the biological activity of TFPhe involves its interaction with cellular pathways. It is hypothesized that TFPhe may disrupt normal protein folding or function due to its altered hydrophobic character. Additionally, studies have shown that fluorinated amino acids can influence metabolic pathways related to secondary metabolite production in fungi .

Case Studies

- Fluorinated Amino Acids in Cancer Therapy : A study explored the use of TFPhe in antibody-drug conjugates (ADCs), demonstrating enhanced targeting capabilities due to its unique properties. The incorporation of TFPhe into ADCs improved their efficacy against specific cancer types while minimizing off-target effects .

- Impact on Secondary Metabolite Production : Research indicated that supplementing culture media with L-phenylalanine derivatives like TFPhe altered secondary metabolite profiles in marine-derived fungi. This suggests potential applications in biotechnological processes aimed at producing novel compounds .

科学研究应用

Pharmaceutical Applications

1.1. Drug Development and Design

TFPhe is utilized in the design of novel pharmaceuticals due to its ability to enhance the stability and bioavailability of peptide-based drugs. The incorporation of fluorinated amino acids like TFPhe into therapeutic proteins can improve their resistance to enzymatic degradation, thereby extending their half-life in biological systems . This property is particularly beneficial in the development of peptide-based vaccines and enzyme inhibitors.

1.2. Radiopharmaceuticals

TFPhe has been explored for use in radiolabeled compounds for positron emission tomography (PET). The fluorine atoms provide favorable characteristics for imaging applications, allowing researchers to track metabolic processes in vivo. For instance, 18F-labeled TFPhe analogs have shown promise in tumor imaging, enhancing the specificity and sensitivity of cancer diagnostics compared to traditional imaging agents .

Biochemical Research

2.1. Protein Engineering

The incorporation of TFPhe into proteins allows researchers to study the effects of fluorination on protein stability and function. Fluorinated amino acids can alter hydrophobicity and electrostatic interactions within proteins, providing insights into protein folding and ligand binding mechanisms . This is particularly useful in understanding the roles of aromatic residues in protein-protein interactions.

2.2. Site-Specific Incorporation

Recent advancements have enabled the site-specific incorporation of TFPhe into proteins using engineered tRNA synthetases. This technique allows for precise modifications at specific sites within a protein, facilitating detailed studies on the contributions of fluorinated side chains to protein function . Such methods are invaluable for investigating complex biological systems where traditional mutagenesis approaches fall short.

Case Studies

属性

IUPAC Name |

(2S)-2-amino-3-(2,3,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-1-4(2-7(13)9(14)15)8(12)6(11)3-5/h1,3,7H,2,13H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJKHKSBWXNFRU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC(C(=O)O)N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1C[C@@H](C(=O)O)N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442447 | |

| Record name | 2,3,5-Trifluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873429-59-5 | |

| Record name | 2,3,5-Trifluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。